6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 6-amino-3-methyl-4-(2,4-dichlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with phosphorus sulfide in boiling pyridine . This reaction leads to the formation of a heterocyclic system, which is then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus sulfide, pyridine, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with phosphorus sulfide in boiling pyridine leads to the formation of a heterocyclic system .
Scientific Research Applications
6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Biological Research: It is used in various biological assays to study its effects on different biological systems and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-Amino-3-methyl-4-(2,4-dichlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-chlorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern and the presence of the dichlorophenyl and o-tolyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H16Cl2N4O |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
6-amino-4-(2,6-dichlorophenyl)-3-methyl-1-(2-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H16Cl2N4O/c1-11-6-3-4-9-16(11)27-21-17(12(2)26-27)18(13(10-24)20(25)28-21)19-14(22)7-5-8-15(19)23/h3-9,18H,25H2,1-2H3 |
InChI Key |
RRAVWIMDBNBHME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl)C(=N2)C |
Origin of Product |
United States |
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